3,5,7-Trimethyldecane

Vue d'ensemble

Description

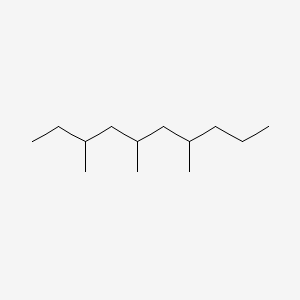

3,5,7-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a trimethyl-substituted decane. The compound is characterized by the presence of three methyl groups attached to the third, fifth, and seventh carbon atoms of the decane chain. This structure contributes to its unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. For instance, the Friedel-Crafts alkylation reaction can be employed, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or alkynes. This process is conducted under high pressure and temperature conditions using metal catalysts such as palladium or platinum. The choice of catalyst and reaction conditions is crucial to achieving high selectivity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3,5,7-Trimethyldecane undergoes various chemical reactions typical of alkanes, including:

Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions are less common for alkanes, but under specific conditions, hydrogenation can occur.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.

Major Products Formed

Oxidation: Formation of 3,5,7-trimethyldecanol, 3,5,7-trimethyldecanal, or 3,5,7-trimethyldecanoic acid.

Substitution: Formation of 3,5,7-trimethyl-1-chlorodecane or 3,5,7-trimethyl-1-bromodecane.

Applications De Recherche Scientifique

Scientific Research Applications

In biological studies, 3,5,7-trimethyldecane is utilized to investigate the volatile organic compounds (VOCs) emitted by various organisms. Its presence can indicate metabolic processes and ecological interactions.

Case Study: Fungal Emission Analysis

A study identified this compound among other VOCs released by specific fungal species. This research aids in understanding fungal ecology and interactions with their environment .

Medicine

The compound is explored for its pharmacokinetic properties, serving as a model for studying the metabolism of alkanes in biological systems. Its hydrophobic nature allows researchers to examine how similar compounds interact with cell membranes.

Table 2: Pharmacokinetic Studies

| Study Focus | Findings |

|---|---|

| Metabolism | Analyzed how alkanes are absorbed and processed |

| Interaction with Membranes | Investigated penetration through lipid bilayers |

Industry

In industrial applications, this compound is used as a solvent and fuel additive. Its role enhances fuel stability and performance, contributing to the development of cleaner combustion technologies.

Table 3: Industrial Uses

| Application Type | Benefits |

|---|---|

| Solvent | Improves solubility of non-polar substances |

| Fuel Additive | Enhances fuel efficiency and reduces emissions |

Mécanisme D'action

The mechanism of action of 3,5,7-Trimethyldecane in various applications depends on its chemical structure and properties. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and the formation of specific products.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5,8-Trimethyldecane

- 2,4,6-Trimethyldecane

- 2,3,5-Trimethyldecane

Uniqueness

3,5,7-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its physical properties such as boiling point and density. This distinct structure also influences its reactivity in chemical reactions, making it a valuable compound for specific applications in research and industry.

Activité Biologique

3,5,7-Trimethyldecane is a branched-chain alkane with the molecular formula C13H28. It is part of the trimethylalkane family and has garnered interest in various fields, including organic chemistry and toxicology. This article explores its biological activity, including toxicological effects, potential therapeutic applications, and its role in environmental health.

This compound is characterized by its branched structure, which influences its physical and chemical properties. The compound is hydrophobic and exhibits low volatility. Its structure can be represented as follows:

Toxicological Effects

Research on the toxicological profile of trimethyl alkanes, including this compound, indicates potential adverse health effects. The U.S. Environmental Protection Agency (EPA) has conducted assessments of trimethylbenzenes (TMBs), which share structural similarities with trimethyldecanes. Key findings from the EPA's toxicological review include:

- Developmental Effects : Inhalation exposure to TMBs has been associated with decreased fetal weights in animal studies .

- Hematological Effects : Studies have shown alterations in blood parameters following exposure to various TMB isomers .

- Reference Concentrations : The EPA established reference concentrations (RfCs) for inhalation exposure to TMBs based on observed endpoints in animal studies .

Table 1: Summary of Toxicological Findings for Trimethylbenzenes

Case Studies and Research Findings

A notable study evaluated the biological activity of various hydrocarbons, including branched alkanes like this compound. The findings suggested that these compounds could potentially influence cellular mechanisms related to oxidative stress and inflammation.

Table 2: Biological Activity of Related Hydrocarbons

| Compound | Antioxidant Activity (IC50 μg/mL) | Reference |

|---|---|---|

| 3-Methylpentane | 45.20 | |

| 2-Methylhexane | 40.82 | |

| 3,5-Dimethylheptane | Not reported |

Environmental Impact

The presence of this compound in environmental samples raises concerns regarding its persistence and potential bioaccumulation. Studies have indicated that hydrocarbons can affect microbial communities in soil and water systems.

Table 3: Environmental Persistence of Hydrocarbons

Propriétés

IUPAC Name |

3,5,7-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-8-12(4)10-13(5)9-11(3)7-2/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYBKVQWVSPNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880572 | |

| Record name | 3,5,7-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90622-58-5, 127996-02-5 | |

| Record name | Alkanes, C11-15-iso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C11-15-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.